1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine
CAS No.: 887583-95-1
Cat. No.: VC16691087
Molecular Formula: C18H27BrN2O2
Molecular Weight: 383.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887583-95-1 |
|---|---|
| Molecular Formula | C18H27BrN2O2 |
| Molecular Weight | 383.3 g/mol |
| IUPAC Name | tert-butyl 4-[2-(3-bromophenyl)ethylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-8-16(9-12-21)20-10-7-14-5-4-6-15(19)13-14/h4-6,13,16,20H,7-12H2,1-3H3 |
| Standard InChI Key | VYSFDVBUAJBGAI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC(=CC=C2)Br |
Introduction
Molecular Structure and Chemical Properties
Structural Features
The compound’s IUPAC name, tert-butyl 4-[2-(3-bromophenyl)ethylamino]piperidine-1-carboxylate, reflects its three primary components:
-
A piperidine ring with a Boc-protected nitrogen at position 1.
-
An ethylamino side chain at position 4 of the piperidine ring.
-
A 3-bromo-phenyl group attached to the ethylamino moiety.
The Boc group () enhances stability during synthetic reactions by shielding the piperidine nitrogen from undesired interactions. The bromine atom on the phenyl ring introduces steric and electronic effects, influencing reactivity in cross-coupling reactions .
Physical and Chemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | (predicted) | |
| Boiling Point | 463.3 \pm 40.0 \, ^\circ\text{C} (predicted) | |
| pKa | ||
| Molecular Weight | 383.3 g/mol |
The elevated pKa suggests moderate basicity, typical of secondary amines, while the predicted boiling point aligns with high molecular weight organobromides .
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The synthesis of 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine involves sequential functionalization of the piperidine core :
-
Boc Protection:
Piperidine is treated with di-tert-butyl dicarbonate () under basic conditions to introduce the Boc group at the nitrogen, yielding 1-Boc-piperidine . -
Introduction of Ethylamino Side Chain:
A nucleophilic substitution or reductive amination reaction attaches the ethylamino group to position 4 of the piperidine ring. For example, reacting 1-Boc-4-piperidone with ethylenediamine derivatives in the presence of sodium borohydride () achieves this step . -
Bromophenyl Functionalization:
The 3-bromo-phenyl group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions. A patented method employs nickel-catalyzed coupling under mild conditions (80–120 °C) to attach bromophenyl boronic acid derivatives .
Optimization Challenges
-
Yield Considerations: The reductive amination step typically achieves 85–91% yield, but steric hindrance from the Boc group can limit efficiency .
-
Catalyst Selection: Nickel chloride () with phosphine ligands (e.g., ) enhances coupling reactivity while minimizing side reactions .
Applications in Pharmaceutical Research
Intermediate for Biologically Active Molecules
1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine is a precursor to ligands targeting:
-
G Protein-Coupled Receptors (GPCRs): Modifications to the ethylamino side chain enable interactions with opioid or serotonin receptors.
-
Kinase Inhibitors: The bromophenyl group participates in hydrophobic binding pockets of enzymes like EGFR or VEGFR.
Case Study: Anticancer Agent Development
In a 2024 study, derivatives of this compound demonstrated in vitro cytotoxicity against breast cancer cell lines (MCF-7, IC = 2.1 µM). The bromine atom facilitated further functionalization via palladium-catalyzed cross-couplings, enabling structure-activity relationship (SAR) exploration.
Comparative Analysis with Related Compounds
The ethylamino spacer in 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine provides conformational flexibility, enhancing binding affinity in drug-receptor interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume